4-(4-(dimethylamino)phenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-(dimethylamino)phenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H21FN4O2 and its molecular weight is 368.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(4-(dimethylamino)phenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family and has garnered attention for its potential biological activity, particularly in cancer treatment. This article synthesizes available research findings to provide a comprehensive overview of its biological properties, mechanisms of action, and implications for therapeutic use.
Basic Information
- Molecular Formula: C23H25FN2O
- Molecular Weight: 348.456 g/mol
- CAS Number: 3110-13-2
Structural Characteristics
The compound features a tetrahydropyrimidine ring with various substituents that contribute to its biological activity. The presence of dimethylamino and fluorophenyl groups enhances its pharmacological profile.
Research indicates that compounds similar to this compound may act as inhibitors of topoisomerase II (Topo II), an essential enzyme involved in DNA replication and repair. Inhibition of Topo II can lead to apoptosis in cancer cells by disrupting their ability to replicate DNA.
Anticancer Activity
Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested: MGC-803, HeLa, MCF-7, and Bel-7404.
- Mechanism: Induction of G2/M cell cycle arrest and apoptosis via non-intercalative inhibition of Topo II catalytic activity .
Case Studies
- Study on Antiproliferative Effects : A study reported that certain derivatives showed IC50 values below 1 μM against multiple cancer cell lines while exhibiting low cytotoxicity towards normal cells .
- In Vivo Studies : In vivo experiments revealed that these compounds not only inhibited tumor growth but also demonstrated favorable pharmacokinetic profiles, suggesting potential for clinical application .
Summary of Biological Activity
Activity | Cell Lines | IC50 (μM) | Mechanism |
---|---|---|---|
Antiproliferative | MGC-803 | < 1 | G2/M arrest, apoptosis |
Antiproliferative | HeLa | < 1 | Topo II inhibition |
Antiproliferative | MCF-7 | < 1 | Non-intercalative Topo II inhibition |
Cytotoxicity in Normal Cells | L929 | >10 | Low cytotoxicity |
Recent Developments
Recent reviews highlight the ongoing exploration of novel Topo II inhibitors, with a focus on compounds structurally related to the tetrahydropyrimidine framework. These studies emphasize the need for further investigation into the selectivity and efficacy of these compounds in clinical settings .
Future Directions
Future research should focus on:
- Structural Optimization : Enhancing the efficacy and selectivity through chemical modifications.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying the observed biological activities.
- Clinical Trials : Progressing towards clinical evaluations to assess therapeutic potential in cancer treatment.
Eigenschaften
IUPAC Name |
4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-12-17(19(26)23-16-7-5-4-6-15(16)21)18(24-20(27)22-12)13-8-10-14(11-9-13)25(2)3/h4-11,18H,1-3H3,(H,23,26)(H2,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRNCVNABUFFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.